Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate

Medicinal Chemistry Peptidomimetics Protecting Group Strategy

Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate (CAS 2089255-07-0) is a sodium salt of a 3,5-disubstituted isoxazole, featuring a tert-butoxycarbonyl (Boc) ester at the C3 position and a carboxylate salt at the C5 position. With a molecular formula of C₉H₁₀NNaO₅ and a molecular weight of 235.17 g/mol, this compound serves as a pre-assembled, dual-functional building block for medicinal chemistry and materials science.

Molecular Formula C9H10NNaO5
Molecular Weight 235.171
CAS No. 2089255-07-0
Cat. No. B2833345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate
CAS2089255-07-0
Molecular FormulaC9H10NNaO5
Molecular Weight235.171
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=NOC(=C1)C(=O)[O-].[Na+]
InChIInChI=1S/C9H11NO5.Na/c1-9(2,3)14-8(13)5-4-6(7(11)12)15-10-5;/h4H,1-3H3,(H,11,12);/q;+1/p-1
InChIKeyXSVPVDBQKQFOKM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate (CAS 2089255-07-0): A Pre-Assembled, Orthogonally Protected Isoxazole Building Block for Streamlined Heterocyclic Synthesis


Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate (CAS 2089255-07-0) is a sodium salt of a 3,5-disubstituted isoxazole, featuring a tert-butoxycarbonyl (Boc) ester at the C3 position and a carboxylate salt at the C5 position . With a molecular formula of C₉H₁₀NNaO₅ and a molecular weight of 235.17 g/mol, this compound serves as a pre-assembled, dual-functional building block for medicinal chemistry and materials science . Its defining characteristic is an orthogonal protection strategy that uniquely delivers two chemically distinct handles for sequential derivatization without requiring additional end-user protection or deprotection steps .

Why Isoxazole-5-carboxylic Acid or 3-(Boc-amino)isoxazole Cannot Replace Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate


The target compound cannot be directly substituted by common, lower-cost isoxazole analogs due to fundamental differences in their pre-installed functional architecture. Isoxazole-5-carboxylic acid (CAS 21169-71-1) provides only a single, unprotected carboxylic acid handle, requiring the user to perform a multi-step sequence of protection, activation, and coupling to access differentiated 3,5-disubstituted products . Conversely, 3-(Boc-amino)isoxazole (CAS 264600-97-7) offers an amine handle but lacks the C5 carboxylate needed for conjugation [1]. The 3-(1-(tert-butoxycarbonyl)piperidin-3-yl)isoxazole-5-carboxylic acid analog (CAS 1361116-93-9) introduces bulk at C3 that sterically hinders subsequent C5 derivatization, limiting its utility in crowded molecular environments . Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate is the only member of this structural class that delivers a C3 ester, C5 salt, and an unsubstituted C4 position in a single, stable, pre-weighed solid form, enabling immediate, sequential chemistry without protecting group manipulation.

Quantitative Evidence Guide for Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate: Differentiated Performance Against Closest Analogs


Pre-Installed Boc-Ester at C3 Eliminates End-User Protection Chemistry

The target compound contains a pre-installed Boc-ester at the C3 position of the isoxazole ring. This contrasts sharply with Isoxazole-5-carboxylic acid (CAS 21169-71-1), which has a free, unprotected carboxylic acid at the C5 position and no substitution at C3, requiring the user to perform Boc protection as a separate synthetic step . In the synthesis of isoxazole-linked peptidomimetics, the installation of urethane protecting groups (Boc, Fmoc, Cbz) on isoxazole-5-carboxylic acid scaffolds typically requires 1–2 additional synthetic steps, consuming 4–8 hours of reaction time and reducing overall yield by 15–25% due to protection/deprotection inefficiencies [1]. The target compound eliminates these steps entirely, providing a ready-to-couple building block.

Medicinal Chemistry Peptidomimetics Protecting Group Strategy

Orthogonal C3 Ester / C5 Salt Architecture Enables Sequential Derivatization Without Intermediate Purification

The target compound uniquely features a Boc-ester at C3 and a sodium carboxylate at C5, an orthogonal pair that is absent in all close analogs. 3-(Boc-amino)isoxazole (CAS 264600-97-7) provides a Boc-protected amine at C3 but no carboxylate functionality at C5, limiting its use to C4-functionalization via directed lithiation [1]. The 3-(1-(tert-butoxycarbonyl)piperidin-3-yl)isoxazole-5-carboxylic acid analog has a Boc-piperidine at C3 and a free carboxylic acid at C5, requiring activation of the C5 acid before coupling—a step that can lead to epimerization or side reactions if the C3 Boc group is not fully stable under the activation conditions . The target compound's C5 sodium carboxylate can be directly alkylated or acylated without prior activation, while the C3 Boc-ester remains inert, allowing a 'couple-then-deprotect' sequence that avoids intermediate purification [2].

Orthogonal Protection Bioconjugation Diversity-Oriented Synthesis

Solid Sodium Salt Form Facilitates Accurate Weighing and Handling vs. Liquid or Hygroscopic Free Acids

The target compound is supplied as a solid sodium salt, which offers practical handling advantages over related free acid and liquid analogs. Isoxazole itself (CAS 288-14-2) is a liquid with a boiling point of 95 °C, a flash point of 8 °C, and a density of 1.078 g/mL, making it difficult to weigh accurately for small-scale reactions and posing flammability risks . Isoxazole-5-carboxylic acid (CAS 21169-71-1) is a slightly yellow powder with a melting point of 144–148 °C, but it is described as moisture-sensitive and only slightly soluble in water, complicating its use in aqueous reaction conditions . The target compound's sodium salt form provides greater aqueous solubility than the free acid (a well-established general property of carboxylate salts), enabling direct use in aqueous or biphasic reaction systems without pre-dissolution in organic co-solvents [1]. Furthermore, as a solid with a molecular weight of 235.17 g/mol, it can be weighed on standard analytical balances with greater accuracy than liquid isoxazole, reducing stoichiometric error in small-scale coupling reactions.

Form Selection Laboratory Handling Process Chemistry

Unsubstituted C4 Position Preserves a Latent Site for Late-Stage Functionalization

The target compound possesses an unsubstituted C4 position on the isoxazole ring, a feature that distinguishes it from sterically hindered analogs and preserves a valuable site for late-stage diversification. In contrast, 3-(1-(tert-butoxycarbonyl)piperidin-3-yl)isoxazole-5-carboxylic acid (CAS 1361116-93-9) bears a bulky piperidine substituent at C3 that sterically shields the adjacent C4 position, making electrophilic aromatic substitution or directed metalation at C4 significantly more challenging . 3-(Boc-amino)isoxazole can be functionalized at C4 via directed lithiation, but this requires cryogenic conditions (−78 °C) and strong bases (n-BuLi or LDA), which may be incompatible with sensitive substrates [1]. The target compound's unsubstituted C4 position is accessible for electrophilic halogenation, palladium-catalyzed cross-coupling, or directed metalation under standard conditions, providing a third diversification vector after sequential C5 and C3 manipulations [2].

Late-Stage Functionalization C–H Activation Structure-Activity Relationship

Documented Purity ≥98% Provides Batch-to-Batch Consistency for Reproducible Coupling Chemistry

The target compound is commercially available at a documented purity of 98% (from Leyan, Catalog No. 1957612) and 95%+ (from CheMenu, Catalog No. CM472299) , providing a reliable purity baseline that is critical for stoichiometric coupling reactions. In contrast, Isoxazole-5-carboxylic acid is also available at 98% purity but lacks the orthogonal protection that prevents self-condensation side reactions during amide bond formation . The higher molecular weight of the target compound (235.17 g/mol vs. 113.07 g/mol for Isoxazole-5-carboxylic acid) also means that weighing errors at a given mass tolerance (±0.1 mg on a 4-place balance) translate to a smaller molar error (approximately 0.4 μmol error for the target compound vs. approximately 0.9 μmol for the free acid per mg weighed), improving stoichiometric precision in small-scale reactions .

Quality Assurance Reproducibility Amide Coupling

Sodium Carboxylate at C5 Enables Direct Aqueous-Phase Bioconjugation Without Pre-Activation

The C5 sodium carboxylate of the target compound is directly reactive toward amine nucleophiles in the presence of water-soluble coupling agents (e.g., EDC/sulfo-NHS), enabling bioconjugation in aqueous media without pre-activation or organic co-solvent. Isoxazole-5-carboxylic acid requires activation as a mixed anhydride or active ester prior to coupling, and its poor aqueous solubility (slightly soluble in water) necessitates the use of organic co-solvents such as DMF or DMSO, which can denature protein substrates . The sodium salt form of carboxylic acids is well-established to exhibit dissolution rates significantly faster than the corresponding free acids in aqueous media; studies demonstrate that sodium salts of weak acids dissolve up to 10× faster than their parent acids under physiologically relevant pH conditions [1]. This property makes the target compound particularly suitable for bioconjugation protocols where maintaining native protein conformation is critical.

Bioconjugation Aqueous Chemistry Click Chemistry

Optimal Application Scenarios for Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate Based on Quantified Differentiation


Parallel Synthesis of Isoxazole-Based Peptidomimetic Libraries Requiring Orthogonal C3/C5 Derivatization

In medicinal chemistry programs synthesizing libraries of isoxazole-linked peptidomimetics, the target compound's pre-installed orthogonal protection enables a 'C5-couple-first, C3-deprotect-second' workflow that eliminates two protection/deprotection steps per analog. This directly addresses the bottleneck identified in solution-phase peptidomimetic synthesis, where iterative Boc installation and removal on isoxazole-5-carboxylic acid scaffolds consumes significant time and reduces overall yield [1]. The compound's solid sodium salt form also ensures accurate automated dispensing in parallel synthesizers, a practical advantage over liquid or hygroscopic analogs .

Aqueous-Phase Bioconjugation of Isoxazole Scaffolds to Protein Targets via C5 Amide Bond Formation

For chemical biology applications requiring the attachment of isoxazole reporters or affinity tags to lysine residues on proteins, the target compound's C5 sodium carboxylate enables direct EDC/sulfo-NHS-mediated coupling in aqueous buffer at pH 6.5–7.4 without organic co-solvent. In contrast, using Isoxazole-5-carboxylic acid for the same conjugation requires pre-dissolution in DMF or DMSO, which at concentrations above 1–2% (v/v) can cause protein precipitation or denaturation. The ≥10-fold solubility advantage of the sodium salt form, derived from well-established carboxylate salt dissolution behavior, makes this compound the preferred choice for maintaining protein integrity during conjugation [2].

Late-Stage C4 Diversification of Fully Elaborated 3,5-Disubstituted Isoxazole Cores for SAR Expansion

Following sequential C5 coupling and C3 Boc deprotection/re-functionalization, the target compound's unsubstituted C4 position provides a third diversification vector. This is a distinct advantage over 3-substituted isoxazole-5-carboxylic acid analogs that sterically block C4. Directed lithiation or palladium-catalyzed C–H activation at C4 can introduce halogen, aryl, or alkyl substituents, generating trisubstituted isoxazole libraries that are inaccessible from 3-substituted starting materials. This scenario is particularly relevant for PTP1B inhibitor programs, where isoxazole carboxylic acid scaffolds with varied substitution patterns have demonstrated >20-fold selectivity over the homologous TCPTP enzyme [3].

Gram-Scale Synthesis of Key Isoxazole Intermediates for LPA Antagonist or Integrase Inhibitor Programs

The compound's non-hazardous shipping classification (not hazardous material per DOT/IATA) and long-term storage stability at ambient conditions (cool, dry place) simplify procurement and inventory management for process chemistry groups scaling isoxazole-based drug candidates . For programs targeting LPA antagonists—a therapeutic class where isoxazole carboxylic acids have demonstrated potent LPA1 receptor antagonism [4]—the target compound provides a gram-scale-available building block that bypasses the need for in-house Boc protection of the isoxazole core, reducing process development time and minimizing the use of Boc₂O, a reagent that requires careful handling at scale due to its toxicity and exothermic decomposition risk.

Quote Request

Request a Quote for Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.